5-{[(oxolan-2-yl)methyl]amino}-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile
Description
The compound 5-{[(oxolan-2-yl)methyl]amino}-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile is a heterocyclic molecule featuring an oxazole core substituted with a tetrahydrofuran (oxolane)-derived aminomethyl group, a piperidine sulfonylphenyl moiety, and a nitrile functional group. The sulfonyl group enhances hydrogen-bonding capacity, while the oxolane substituent may improve solubility compared to purely aromatic analogs .
Properties
IUPAC Name |
5-(oxolan-2-ylmethylamino)-2-(4-piperidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4S/c21-13-18-20(22-14-16-5-4-12-27-16)28-19(23-18)15-6-8-17(9-7-15)29(25,26)24-10-2-1-3-11-24/h6-9,16,22H,1-5,10-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOMEJSZHJADIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCC4CCCO4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperidine/Piperazine Sulfonyl Groups
- 5-{[(4-Methylphenyl)methyl]amino}-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile (Compound D434-0629, ): Structural Difference: Replaces the oxolane-methylamino group with a 4-methylbenzylamino substituent. Physicochemical Properties:
| Property | Target Compound (Predicted) | D434-0629 |
|---|---|---|
| Molecular Weight | ~452.5 g/mol | 436.53 g/mol |
| logP | ~3.5 | 3.87 |
| Hydrogen Bond Acceptors | 9 | 8 |
| Polar Surface Area | ~85 Ų | 77.99 Ų |
- Impact : The oxolane group in the target compound likely increases polarity and solubility (lower logP) compared to the lipophilic 4-methylbenzyl group in D434-0627.
- 5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile (): Structural Difference: Substitutes the piperidine sulfonyl group with a fluorobenzoyl-piperazine moiety.
Analogues with Oxazole-Carbonitrile Cores
- 5-Amino-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl]-3-methyl-1H-pyrazole-4-carbonitrile (): Structural Difference: Replaces the oxazole with a pyrazole core and introduces an oxadiazole-thioether chain. Physicochemical Properties:
| Property | Target Compound (Predicted) | Compound 8a |
|---|---|---|
| Molecular Weight | ~452.5 g/mol | 341.1 g/mol |
| Melting Point | Not reported | 177–196°C |
- Impact : The oxazole-carbonitrile core in the target compound may confer greater metabolic stability compared to pyrazole derivatives.
Analogues with Sulfonyl-Containing Moieties
- Fipronil (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl)-1H-pyrazole-3-carbonitrile, ): Structural Difference: Pyrazole core with trifluoromethyl sulfinyl and chlorophenyl groups. Functional Insight: The sulfonyl/sulfinyl groups in both compounds enhance binding to biological targets (e.g., GABA receptors in fipronil), suggesting the target compound may interact with similar enzymatic pockets .
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